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Compound of Interest

Compound Name: hemoglobin Tianshui

Cat. No.: B1178653 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a centralized resource for refining the diagnostic criteria for Hemoglobin (Hb)

Tianshui. This rare β-globin chain variant presents unique challenges in detection and

characterization. This guide offers troubleshooting advice and frequently asked questions to

support your experimental work.

Frequently Asked Questions (FAQs)
Q1: What is Hemoglobin Tianshui?

Hemoglobin Tianshui is a rare structural variant of the β-globin chain of hemoglobin.[1] The

mutation is identified as β39(C5)Glu→Arg (HBB: c.119A > G).[1]

Q2: What are the typical clinical presentations of an individual with Hemoglobin Tianshui?

Currently, detailed clinical features of individuals solely heterozygous for Hemoglobin
Tianshui are not extensively documented. In reported cases, it has been found in a compound

heterozygous state with Hb S, where the clinical picture can be complex.[1] Individuals

heterozygous for many rare hemoglobin variants may be clinically asymptomatic.[1]

Q3: What initial laboratory findings might suggest the presence of a rare hemoglobin variant

like Hemoglobin Tianshui?
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Initial screening for hemoglobinopathies often involves a complete blood count (CBC) and

hemoglobin electrophoresis or high-performance liquid chromatography (HPLC).[2][3][4]

Abnormal results in these tests, such as an unusual peak in the HPLC chromatogram or an

atypical band on electrophoresis, would warrant further investigation.[1] For instance, Hb

Tianshui can cause a prominent peak in the Hb A2 window on cation exchange HPLC and a

thick band in the Hb S/Hb D zone on alkaline agarose gel electrophoresis.[1]

Q4: Why is DNA sequencing necessary for the confirmation of Hemoglobin Tianshui?

While techniques like HPLC and electrophoresis can suggest the presence of a variant, they

are not definitive.[1] DNA sequencing of the β-globin gene (HBB) is the gold standard for

confirming the specific mutation, such as the c.119A > G substitution seen in Hemoglobin
Tianshui.[1]

Troubleshooting Guide
This section addresses specific issues that may arise during the diagnostic workflow for

Hemoglobin Tianshui.
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Issue Potential Cause Troubleshooting Steps

Unusual or unexpected peak in

the Hb A2 window on Cation

Exchange HPLC.

This could be indicative of

Hemoglobin Tianshui, which is

known to elute in this region.[1]

Other variants can also cause

falsely elevated HbA2.[1]

1. Carefully examine the

chromatogram for

characteristic patterns. For Hb

Tianshui, look for a small

unknown peak eluting at a

retention time of approximately

2.1 minutes and a smaller

peak at the base of the

prominent peak in the Hb A2

window.[1]2. Correlate with

results from alkaline gel

electrophoresis. A thick band in

the Hb S/Hb D zone is

suggestive of Hb Tianshui.[1]3.

Proceed with DNA sequencing

of the HBB gene for definitive

identification.[1]

Ambiguous results from

alkaline gel electrophoresis.

The mobility of different

hemoglobin variants can be

similar, leading to overlapping

bands.

1. Use a secondary

electrophoresis method at a

different pH, such as acid

agarose gel electrophoresis, to

further resolve the hemoglobin

fractions.2. Always run

appropriate controls (e.g., Hb

A, Hb F, Hb S, Hb C) alongside

the sample.3. Confirm findings

with a more sensitive and

specific method like HPLC or

capillary electrophoresis.[4]

Failure to amplify the β-globin

gene during PCR for

sequencing.

This could be due to poor DNA

quality, inhibitors in the

sample, or issues with the

PCR primers or cycling

conditions.

1. Assess the quality and

quantity of the extracted

genomic DNA using

spectrophotometry or gel

electrophoresis.2. If inhibitors

are suspected, re-purify the
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DNA sample.3. Optimize PCR

conditions, including annealing

temperature and primer

concentrations. Ensure primers

are specific to the HBB gene.

[3]

Difficulty interpreting DNA

sequencing results.

The presence of other

polymorphisms or rare

mutations in the sequenced

region can complicate the

analysis.

1. Compare the patient's

sequence to a reference

sequence for the HBB gene

from a reputable database

(e.g., NCBI, Ensembl).2. Utilize

bioinformatics tools to predict

the effect of the identified

variant on the protein structure

and function.3. If available,

sequence DNA from family

members to study the

segregation of the variant.

Experimental Protocols
Cation Exchange High-Performance Liquid
Chromatography (HPLC)
Principle: This technique separates different hemoglobin fractions based on their charge.

Methodology:

Sample Preparation: Whole blood collected in EDTA is lysed to release hemoglobin.

Instrumentation: A BIO-RAD Variant II Turbo Hb testing system (or equivalent) is commonly

used.

Procedure:

The hemolysate is injected into the system.
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Hemoglobins are separated on a cation exchange column using a programmed gradient of

increasing ionic strength buffer.

The different hemoglobin fractions are detected by their absorbance at 415 nm and

quantified.

Interpretation: The retention time and the percentage of each peak are compared to known

standards to identify common and some rare hemoglobin variants. For Hemoglobin
Tianshui, a characteristic pattern includes a prominent peak in the HbA2 window with a

small preceding peak.[1]

Alkaline Agarose Gel Electrophoresis
Principle: This method separates hemoglobin variants based on their net negative charge at an

alkaline pH.

Methodology:

Sample Preparation: A hemolysate is prepared from whole blood.

Procedure:

The hemolysate is applied to an agarose gel buffered at an alkaline pH (typically 8.4-8.6).

An electric current is applied across the gel.

Hemoglobin variants migrate towards the anode at different rates depending on their

charge.

The gel is stained to visualize the hemoglobin bands.

Interpretation: The position of the bands is compared to controls. Hb Tianshui typically

migrates to the same position as Hb S and Hb D.[1]

DNA Sequencing of the β-Globin Gene (HBB)
Principle: Sanger sequencing is used to determine the exact nucleotide sequence of the HBB

gene to identify mutations.
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Methodology:

DNA Extraction: Genomic DNA is extracted from whole blood leukocytes.

PCR Amplification: The HBB gene is amplified using polymerase chain reaction (PCR) with

specific primers flanking the coding regions and intron-exon boundaries.

PCR Product Purification: The amplified DNA is purified to remove unincorporated dNTPs

and primers.

Sequencing Reaction: A cycle sequencing reaction is performed using fluorescently labeled

dideoxynucleotides.

Capillary Electrophoresis: The sequencing products are separated by size using an

automated capillary electrophoresis DNA sequencer.

Data Analysis: The resulting sequence is compared to the reference HBB gene sequence to

identify any mutations. The mutation for Hb Tianshui is HBB: c.119A > G.[1]

Visualizations
Caption: Diagnostic workflow for Hemoglobin Tianshui.

Caption: Logical relationship of diagnostic tests for rare hemoglobin variants.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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